Cas no 325763-68-6 (1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)

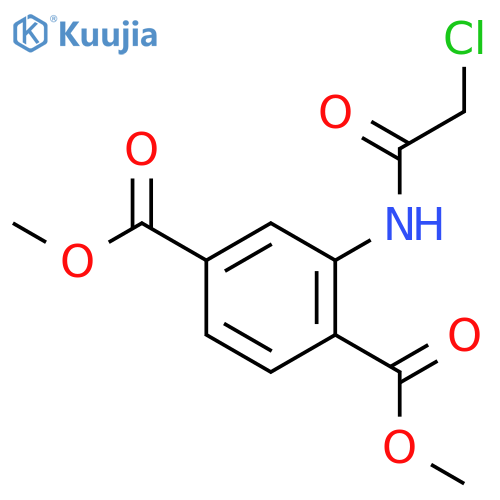

325763-68-6 structure

商品名:1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate

CAS番号:325763-68-6

MF:C12H12ClNO5

メガワット:285.680382728577

MDL:MFCD02342053

CID:301512

PubChem ID:329819274

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- Dimethyl 2-(2-chloroacetamido)terephthalate

- 1,4-Benzenedicarboxylicacid, 2-[(2-chloroacetyl)amino]-, 1,4-dimethyl ester

- dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate

- Dimethyl 2-[(chloroacetyl)amino]terephthalate

- F9995-0286

- 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate

- DTXSID00366451

- NS-04741

- AKOS000305611

- VU0549333-1

- Dimethyl 2-[(chloroacetyl)amino]terephthalate, AldrichCPR

- Z56775312

- Dimethyl2-[(chloroacetyl)amino]terephthalate

- MFCD02342053

- EN300-01639

- 325763-68-6

- dimethyl 2-[(chloroacetyl)amino]benzene-1,4-dicarboxylate

- BBL013916

- AKOS B015656

- ALBB-002290

- STK411182

-

- MDL: MFCD02342053

- インチ: InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)

- InChIKey: MCJXWDAWSRTYBH-UHFFFAOYSA-N

- ほほえんだ: COC(C1=CC(NC(CCl)=O)=C(C(OC)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 285.04000

- どういたいしつりょう: 285.0404002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 81.7Ų

じっけんとくせい

- 密度みつど: 1.362

- ふってん: 477.3°C at 760 mmHg

- フラッシュポイント: 242.5°C

- 屈折率: 1.571

- PSA: 81.70000

- LogP: 1.51010

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1113741-50MG |

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |

325763-68-6 | 95% | 50MG |

$58 | 2023-07-06 | |

| Life Chemicals | F9995-0286-5g |

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |

325763-68-6 | 95% | 5g |

$375.0 | 2023-09-05 | |

| TRC | D484580-1g |

Dimethyl 2-(2-Chloroacetamido)terephthalate |

325763-68-6 | 1g |

$ 185.00 | 2022-06-05 | ||

| TRC | D484580-500mg |

Dimethyl 2-(2-Chloroacetamido)terephthalate |

325763-68-6 | 500mg |

$ 115.00 | 2022-06-05 | ||

| Chemenu | CM114034-10g |

dimethyl 2-[(chloroacetyl)amino]terephthalate |

325763-68-6 | 95% | 10g |

$336 | 2021-06-17 | |

| Enamine | EN300-01639-0.25g |

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |

325763-68-6 | 95% | 0.25g |

$48.0 | 2023-07-05 | |

| Enamine | EN300-01639-2.5g |

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |

325763-68-6 | 95% | 2.5g |

$252.0 | 2023-07-05 | |

| OTAVAchemicals | 1113741-100MG |

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |

325763-68-6 | 95% | 100MG |

$104 | 2023-07-06 | |

| 1PlusChem | 1P00BZL2-1g |

AKOS B015656 |

325763-68-6 | 95% | 1g |

$101.00 | 2025-02-25 | |

| Aaron | AR00BZTE-1g |

AKOS B015656 |

325763-68-6 | 95% | 1g |

$201.00 | 2025-01-24 |

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 関連文献

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

325763-68-6 (1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:325763-68-6)1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate

清らかである:99%

はかる:5g

価格 ($):243.0